molecular formula C20H30BNO4 B2707199 N-cyclohexyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide CAS No. 2057448-81-2

N-cyclohexyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Cat. No. B2707199
CAS RN: 2057448-81-2
M. Wt: 359.27
InChI Key: DXKSXWLZUMICCD-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .

Scientific Research Applications

Organic Synthesis and Pharmaceuticals

Organoboron compounds, including aryl borates, play a pivotal role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. Specifically, boronic acid compounds are used to protect diols during drug synthesis. They also find applications in asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions. In drug research, boric acid compounds act as enzyme inhibitors or specific ligand drugs. Additionally, they have potential in treating tumors, microbial infections, and even as anticancer agents. Boronic ester bonds are employed in constructing stimulus-responsive drug carriers, allowing controlled drug release based on environmental cues such as pH, glucose levels, and ATP .

Fluorescent Probes and Sensing Applications

Boronic acid compounds exhibit fluorescence properties, making them valuable as probes for detecting specific molecules. For instance:

Drug Delivery Systems

Boronic ester bonds are harnessed in constructing drug carriers with unique properties:

Crystallography and Conformational Analysis

The crystal structure of N-cyclohexyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has been characterized using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. Density functional theory (DFT) calculations confirm the consistency between experimental and calculated structures. DFT also provides insights into the molecular electrostatic potential and frontier molecular orbitals of the compound, shedding light on its physical and chemical properties .

properties

IUPAC Name

N-cyclohexyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO4/c1-19(2)20(3,4)26-21(25-19)15-9-8-12-17(13-15)24-14-18(23)22-16-10-6-5-7-11-16/h8-9,12-13,16H,5-7,10-11,14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKSXWLZUMICCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

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